molecular formula C11H20O2 B14305442 6,6-Dipropyloxan-2-one CAS No. 115407-68-6

6,6-Dipropyloxan-2-one

Cat. No.: B14305442
CAS No.: 115407-68-6
M. Wt: 184.27 g/mol
InChI Key: PFKNXQCMZHDUNX-UHFFFAOYSA-N
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Description

6,6-Dipropyloxan-2-one is an organic compound that belongs to the class of oxanones It is characterized by its unique structure, which includes a six-membered ring with two propyl groups attached to the sixth carbon and a ketone functional group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dipropyloxan-2-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a 1,6-diketone, under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the oxanone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6,6-Dipropyloxan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 6,6-dipropyloxan-2-ol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl groups or the ketone oxygen can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6,6-Dipropyloxan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6,6-Dipropyloxan-2-one exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the ketone group and the steric effects of the propyl groups. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, although detailed studies are required to elucidate these pathways.

Comparison with Similar Compounds

6,6-Dipropyloxan-2-one can be compared with other oxanones and related compounds:

    Similar Compounds: Examples include 6,6-dimethyloxan-2-one and 6,6-diethyloxan-2-one, which have similar structures but different alkyl groups.

    Uniqueness: The presence of propyl groups in this compound may confer unique properties, such as increased hydrophobicity or altered reactivity, compared to its analogs.

Properties

CAS No.

115407-68-6

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

6,6-dipropyloxan-2-one

InChI

InChI=1S/C11H20O2/c1-3-7-11(8-4-2)9-5-6-10(12)13-11/h3-9H2,1-2H3

InChI Key

PFKNXQCMZHDUNX-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCCC(=O)O1)CCC

Origin of Product

United States

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